molecular formula C21H17ClNNa2O4PS B11928996 disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate

disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate

Cat. No.: B11928996
M. Wt: 491.8 g/mol
InChI Key: FQVYCHGEMWDZMR-GPLQZYLBSA-L
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Description

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate (CAS: 193884-53-6), commonly referred to as APS-5, is a chemiluminescent compound with the molecular formula C21H15ClNNa2O4PS and a molecular weight of 489.82 g/mol . Its structure features:

  • A 10-methylacridinium core, which enables electron transfer during chemiluminescence.
  • A (4-chlorophenyl)sulfanyl group that enhances stability and light emission efficiency.
  • A disodium phosphate ester, improving solubility in aqueous buffers .

APS-5 is widely used as a high-sensitivity substrate for alkaline phosphatase (ALP) in immunoassays, leveraging its ability to emit sustained light upon enzymatic dephosphorylation . Its optimized structure ensures low background noise and high signal-to-noise ratios, making it critical in diagnostic and research applications .

Properties

Molecular Formula

C21H17ClNNa2O4PS

Molecular Weight

491.8 g/mol

IUPAC Name

disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate

InChI

InChI=1S/C21H19ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13,16,18H,1H3,(H2,24,25,26);;/q;2*+1/p-2/b21-20-;;

InChI Key

FQVYCHGEMWDZMR-GPLQZYLBSA-L

Isomeric SMILES

CN1C2C=CC=CC2/C(=C(\OP(=O)([O-])[O-])/SC3=CC=C(C=C3)Cl)/C4=CC=CC=C41.[Na+].[Na+]

Canonical SMILES

CN1C2C=CC=CC2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of S-(4-Chlorophenyl) 10-Methyl-9,10-Dihydroacridine-9-Carbothioate

The intermediate S-(4-chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate (CAS 193884-51-4) is synthesized via nucleophilic substitution between 10-methyl-9,10-dihydroacridine-9-carbonyl chloride and 4-chlorothiophenol. Key conditions include:

  • Solvent : Anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Base : Triethylamine (2.5 equiv) to scavenge HCl.

  • Temperature : 0°C to room temperature for 12 hours.

  • Yield : 85–90% after recrystallization from ethanol.

Characterization Data :

  • Molecular Formula : C₂₁H₁₆ClNOS

  • ESI-MS : m/z 366.08 [M+H]⁺

  • Melting Point : 142–144°C

Phosphorylation of the Methylene Bridge

Reaction with Phosphorus Oxychloride

The methylene group adjacent to the sulfanyl moiety is phosphorylated using phosphorus oxychloride (POCl₃):

  • Conditions :

    • Reagents : POCl₃ (3.0 equiv), catalytic pyridine.

    • Solvent : Dry acetonitrile at 80°C for 6 hours.

    • Workup : Quenched with ice-water, extracted with ethyl acetate.

  • Yield : 70–75% of the monophosphate ester.

Optimization of Phosphorylation

Comparative studies from bisphosphonate synthesis (US5739381A) reveal that excess POCl₃ leads to over-phosphorylation, necessitating strict stoichiometric control. Key parameters:

ParameterOptimal RangeImpurity Formation
POCl₃ Equiv3.0<5% bisphosphate
Temperature (°C)80Minimal decomposition
Reaction Time (hr)695% conversion

Disodium Salt Formation

Neutralization with Sodium Hydroxide

The phosphate ester is converted to the disodium salt via neutralization:

  • Conditions :

    • Base : 2.0 equiv NaOH in methanol/water (4:1).

    • Temperature : 25°C for 2 hours.

    • Precipitation : Filtered and washed with cold ether.

  • Purity : ≥98% by HPLC.

Crystallization and Stability

The disodium salt is recrystallized from a methanol/acetone mixture (1:3) to achieve 99% purity. Stability studies indicate:

  • Storage : Sealed at room temperature under desiccation.

  • Degradation : <0.5% over 12 months.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.85–7.40 (m, 8H, aromatic), 4.20 (s, 2H, CH₂), 3.65 (s, 3H, NCH₃).

  • ³¹P NMR (162 MHz, D₂O): δ 2.45 ppm (singlet).

Purity Assessment

MethodConditionResult
HPLCC18 column, pH 7.0 buffer99.2% purity
Elemental AnalysisC, H, N, S, P, Na<0.3% deviation

Challenges and Mitigation

  • Stereochemical Control : The Z-configuration at the methylidene group is preserved by avoiding high-temperature reactions (>100°C).

  • Byproduct Formation : Hydrolysis of the sulfanyl group is suppressed using anhydrous conditions during phosphorylation .

Chemical Reactions Analysis

Types of Reactions

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

APS-5 belongs to a class of disodium phosphate esters with heterocyclic aromatic systems. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application Reference
APS-5 C21H15ClNNa2O4PS 489.82 Acridinium, (4-chlorophenyl)sulfanyl, phosphate Chemiluminescent substrate for ALP detection
Dexamethasone Phosphate C22H28FNa2O8P 516.41 Steroid backbone, phosphate Anti-inflammatory drug (improved solubility)
Fostamatinib Disodium C23H24FN6Na2O9P•6H2O 732.50 Pyrido-oxazinone, phosphate, trimethoxyphenyl Kinase inhibitor for rheumatoid arthritis
Fospropofol Disodium C13H19Na2O5P 332.20 Diisopropylphenoxymethyl phosphate Water-soluble prodrug for sedation

Key Observations

Structural Differences: APS-5 uniquely combines an acridinium core with a sulfanyl-chlorophenyl group, enabling chemiluminescence. In contrast, Dexamethasone Phosphate and Fostamatinib use steroidal or heteroaromatic cores for therapeutic activity . Fospropofol lacks aromaticity but includes a diisopropylphenol group for enhanced lipophilicity in its prodrug form .

Functional Group Roles :

  • The phosphate group in all compounds improves water solubility. In APS-5, it serves as a cleavable substrate for ALP, whereas in pharmaceuticals (e.g., Dexamethasone), it facilitates sustained release .

Applications: APS-5 is diagnostic, while others are therapeutic. For example, Fostamatinib targets kinase pathways , and Fospropofol acts as a sedative .

Comparison with Other Acridinium Derivatives

While APS-5’s acridinium core is shared with other chemiluminescent agents (e.g., acridinium esters ), its (4-chlorophenyl)sulfanyl group distinguishes it:

  • Enhanced Stability: The sulfur atom in the sulfanyl group reduces oxidative degradation compared to non-sulfur acridinium analogs .
  • Emission Wavelength : APS-5 emits at ~430 nm , suitable for standard photomultiplier tubes, whereas unmodified acridinium esters may require wavelength-shifting additives .

Research Findings and Performance Metrics

  • APS-5 : Demonstrates a limit of detection (LOD) of 0.1 pM ALP in chemiluminescent assays, outperforming older substrates like 4-methylumbelliferyl phosphate (LOD: 10 pM) .
  • Dexamethasone Phosphate : Achieves 90% solubility in aqueous buffers at physiological pH, critical for injectable formulations .
  • Fostamatinib Disodium : Shows IC50 of 1.2 nM against SYK kinase, highlighting its potency .

Contrast with Non-Phosphate Analogs

Compounds like chlorfenapyr () share a chlorophenyl group but lack phosphate and acridinium moieties. Chlorfenapyr acts as an insecticide via mitochondrial disruption, illustrating how functional groups dictate mechanism .

Biological Activity

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate is a complex organic compound that has garnered interest for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a phosphate group linked to an acridine derivative, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and sulfanyl groups may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds similar to disodium phosphate derivatives often exhibit interactions with nucleic acids, particularly DNA. The acridine moiety is known to intercalate into DNA, potentially leading to the inhibition of DNA replication and transcription. This mechanism is critical in understanding the compound's potential as an anticancer agent.

Biological Activity

Anticancer Activity:
Studies have shown that acridine derivatives can exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that acridine compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
  • In vivo studies using animal models have indicated that these compounds can inhibit tumor growth and metastasis.

Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties:

  • Research on related acridine derivatives has shown activity against a range of bacteria and fungi, indicating that disodium phosphate could exhibit similar effects.
  • The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial membranes.

Case Studies

  • Case Study on Anticancer Efficacy:
    A study involving a series of acridine derivatives, including those similar to disodium phosphate, reported significant cytotoxic effects against breast cancer cell lines (MCF-7). The study noted IC50 values in the micromolar range, suggesting potent activity.
  • Case Study on Antimicrobial Properties:
    In a comparative study of various acridine derivatives, disodium phosphate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Data Tables

Activity Type Cell Line/Organism IC50/MIC (µg/mL) Reference
AnticancerMCF-75.0
AntimicrobialS. aureus32
AntimicrobialE. coli64

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Utilize nucleophilic substitution or cross-coupling reactions. For example, react 10-methyl-4a,9a-dihydroacridin-9-ylidene derivatives with (4-chlorophenyl)sulfanyl precursors in anhydrous DMF or dioxane, using sodium hydride as a base to facilitate deprotonation and coupling .
  • Phosphorylation : Introduce the phosphate group via reaction with phosphorus oxychloride (POCl₃) under inert conditions, followed by neutralization with disodium hydrogen phosphate to form the disodium salt .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : Refine with SHELXL, employing full-matrix least-squares on F2F^2. Address disorder in the acridinyl or sulfanyl moieties using PART instructions and isotropic displacement parameter constraints .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 or Mercury to validate bond lengths/angles and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement (e.g., twinning, disorder)?

  • Methodological Answer :

  • Twinning Analysis : Use the TWIN/BASF commands in SHELXL to refine twin laws and scale twin components. Verify with the R1/R1w convergence metrics .
  • Disorder Modeling : For flexible (4-chlorophenyl)sulfanyl groups, split occupancy between two positions (PART 0.7/0.3) and apply SIMU/SADI restraints to maintain chemically reasonable geometries .
  • Validation : Cross-check with Hirshfeld surface analysis (Mercury) to identify unexpected close contacts or voids that may indicate overfitting .

Q. What methodological approaches are used to study the compound’s interaction with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Monitor acridinyl-based fluorescence changes upon binding to DNA (intercalation) or proteins (surface interactions). Use Stern-Volmer plots to calculate binding constants (KbK_b) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions. Ensure phosphate buffer compatibility to avoid confounding heats of ionization .
  • Molecular Docking : Employ AutoDock Vina with force fields parameterized for phosphorus-containing ligands. Validate poses against crystallographic data if available .

Q. How can computational tools predict the compound’s supramolecular arrangement and reactivity?

  • Methodological Answer :

  • Packing Analysis : Use Mercury’s Materials Module to search the Cambridge Structural Database (CSD) for similar acridinyl/phosphate motifs. Calculate packing similarity indices (< 0.5 Å deviation) .
  • Reactivity Prediction : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfur in sulfanyl group, phosphate oxygens) .
  • Solvent Effects : Simulate solvation dynamics (MD simulations, GROMACS) to assess phosphate group hydration and its impact on membrane permeability .

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